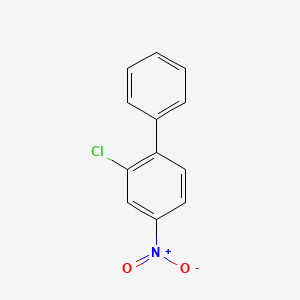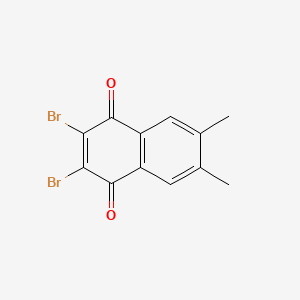![molecular formula C17H19FN2 B8754077 Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- CAS No. 181207-57-8](/img/structure/B8754077.png)
Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]-
Descripción general
Descripción
Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring connected to a diphenylmethane structure with a fluorine atom at the para-position of each phenyl ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- typically involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like N,N-dimethylformamide (DMF) under reflux conditions . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl rings can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of drugs such as flunarizine and lomerizine.
Biological Studies: The compound is studied for its potential effects on various biological targets, including neurotransmitter receptors.
Pharmaceuticals: It serves as a building block in the development of new pharmaceutical agents with potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- involves its interaction with specific molecular targets in the body. It can bind to neurotransmitter receptors, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenylpiperazine
- 1-(4-Chlorobenzhydryl)piperazine
- 1-(4-Pyridyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride
Uniqueness
Piperazine, 1-[4-[(4-fluorophenyl)methyl]phenyl]- is unique due to the presence of fluorine atoms at the para-positions of the phenyl rings. This structural feature can influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from other piperazine derivatives .
Propiedades
Número CAS |
181207-57-8 |
|---|---|
Fórmula molecular |
C17H19FN2 |
Peso molecular |
270.34 g/mol |
Nombre IUPAC |
1-[4-[(4-fluorophenyl)methyl]phenyl]piperazine |
InChI |
InChI=1S/C17H19FN2/c18-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)20-11-9-19-10-12-20/h1-8,19H,9-13H2 |
Clave InChI |
YUTPCJNQJBSNII-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=C(C=C2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-1-isopropyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one](/img/structure/B8754002.png)

![7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B8754017.png)




![4-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B8754056.png)
![1-ethyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B8754069.png)




